2-(4-Hydroxy-1H-indol-5-yl)acetic acid

Indole derivatives Regioisomers Structure-activity relationship

2-(4-Hydroxy-1H-indol-5-yl)acetic acid (CAS 1368087-51-7) is an indole acetic acid derivative, classified under the broader group of heterocyclic compounds containing an indole nucleus with a carboxylic acid side chain. The compound features a hydroxyl substitution at the 4-position of the indole ring and an acetic acid moiety at the 5-position, differentiating it from the more common 3-position substituted indole acetic acids such as indole-3-acetic acid (IAA) and 4-hydroxyindole-3-acetic acid (4-HIAA).

Molecular Formula C10H9NO3
Molecular Weight 191.186
CAS No. 1368087-51-7
Cat. No. B578353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Hydroxy-1H-indol-5-yl)acetic acid
CAS1368087-51-7
Molecular FormulaC10H9NO3
Molecular Weight191.186
Structural Identifiers
SMILESC1=CC2=C(C=CN2)C(=C1CC(=O)O)O
InChIInChI=1S/C10H9NO3/c12-9(13)5-6-1-2-8-7(10(6)14)3-4-11-8/h1-4,11,14H,5H2,(H,12,13)
InChIKeyJLJUISDFTGPXEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Hydroxy-1H-indol-5-yl)acetic Acid (CAS 1368087-51-7): Indole Acetic Acid Derivative for Specialized Research Procurement


2-(4-Hydroxy-1H-indol-5-yl)acetic acid (CAS 1368087-51-7) is an indole acetic acid derivative, classified under the broader group of heterocyclic compounds containing an indole nucleus with a carboxylic acid side chain . The compound features a hydroxyl substitution at the 4-position of the indole ring and an acetic acid moiety at the 5-position, differentiating it from the more common 3-position substituted indole acetic acids such as indole-3-acetic acid (IAA) and 4-hydroxyindole-3-acetic acid (4-HIAA) .

Why 2-(4-Hydroxy-1H-indol-5-yl)acetic Acid Cannot Be Replaced by Generic Indole Acetic Acid Analogs


The procurement of 2-(4-hydroxy-1H-indol-5-yl)acetic acid cannot be substituted with more common indole acetic acid analogs due to its unique 4-hydroxy-5-acetic acid substitution pattern on the indole ring . Most widely available indole acetic acid derivatives, such as indole-3-acetic acid (IAA) and 5-hydroxyindole-3-acetic acid (5-HIAA), feature substitutions at the 3-position, which confer distinct biological and chemical properties . The 5-position acetic acid attachment combined with the 4-position hydroxyl group in the target compound creates a regiochemical arrangement that is not commercially represented by standard indole acetic acid libraries . This specific substitution pattern may be critical for structure-activity relationship (SAR) studies where indole ring positional effects are under investigation [1].

Quantitative Differentiation Evidence for 2-(4-Hydroxy-1H-indol-5-yl)acetic Acid


Regioisomeric Distinction: 5-Acetic Acid vs. 3-Acetic Acid Substitution

2-(4-Hydroxy-1H-indol-5-yl)acetic acid is a regioisomer of 4-hydroxyindole-3-acetic acid (4-HIAA, CAS 56395-08-5) . The target compound possesses the acetic acid side chain at the 5-position of the indole ring, whereas 4-HIAA features the acetic acid moiety at the 3-position. This positional difference in substitution pattern may lead to distinct interactions with biological targets or altered physicochemical properties, although direct comparative activity data is currently unavailable in the public domain .

Indole derivatives Regioisomers Structure-activity relationship

Physicochemical Property Comparison: Predicted Boiling Point and Density

Predicted physicochemical data for 2-(4-hydroxy-1H-indol-5-yl)acetic acid include a boiling point of 484.4±30.0 °C and a density of 1.496±0.06 g/cm³ . In contrast, its 3-position regioisomer, 4-hydroxyindole-3-acetic acid (CAS 56395-08-5), has a predicted boiling point of 497.1±30.0 °C and a density of 1.496±0.06 g/cm³ .

Physicochemical properties Predicted data Indole derivatives

Relevance to Indole Acetic Acid Pharmacophore in Patent Literature

Patent literature identifies the indole acetic acid scaffold as a core pharmacophore for CRTH2 receptor antagonism, with specific substitution patterns on the indole ring being critical for activity [1]. While 2-(4-hydroxy-1H-indol-5-yl)acetic acid itself is not explicitly claimed in the analyzed CRTH2 antagonist patents, its structural features—particularly the 4-hydroxy substitution and the acetic acid side chain—align with the general pharmacophore requirements described for this target class [1][2].

CRTH2 antagonist Patent analysis Indole acetic acid pharmacophore

Application Scenarios for 2-(4-Hydroxy-1H-indol-5-yl)acetic Acid (CAS 1368087-51-7)


Structure-Activity Relationship (SAR) Studies for Indole-Based Pharmacophores

Researchers investigating the SAR of indole-based pharmacophores, such as those targeting the CRTH2 receptor, may utilize 2-(4-hydroxy-1H-indol-5-yl)acetic acid to probe the impact of the 5-position acetic acid substitution relative to the more common 3-position analogs . The compound's unique regiochemistry allows for direct comparison with 4-hydroxyindole-3-acetic acid and other indole acetic acid derivatives to elucidate positional effects on target binding and functional activity [1].

Metabolite Identification and Analytical Reference Standard

Given its structural similarity to known indole metabolites such as 4-HIAA and 5-HIAA, 2-(4-hydroxy-1H-indol-5-yl)acetic acid may be employed as an analytical reference standard in metabolomics studies aimed at identifying and quantifying novel indole-derived metabolites in biological matrices. Its distinct retention time and mass spectral profile relative to 3-position regioisomers can facilitate accurate peak assignment in LC-MS/MS assays .

Synthetic Intermediate for Novel Indole Derivatives

The compound can serve as a synthetic intermediate for the preparation of more complex indole derivatives, particularly those requiring a 4-hydroxy-5-acetic acid substitution pattern on the indole core. Its predicted physicochemical properties, including a boiling point of 484.4±30.0 °C and density of 1.496±0.06 g/cm³, provide a basis for designing purification strategies .

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